methyl 1-methyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole-4-carboxylate
Description
Methyl 1-methyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole-4-carboxylate is a pyrazole-based compound featuring a trifluoroethoxymethyl substituent at the 3-position and a methyl ester at the 4-position. The trifluoroethoxy group (CF₃CH₂O-) enhances lipophilicity and metabolic stability, making such derivatives of interest in medicinal chemistry and agrochemical research .
Properties
IUPAC Name |
methyl 1-methyl-3-(2,2,2-trifluoroethoxymethyl)pyrazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F3N2O3/c1-14-3-6(8(15)16-2)7(13-14)4-17-5-9(10,11)12/h3H,4-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHYPOLHGKUWGMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)COCC(F)(F)F)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-methyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole-4-carboxylate typically involves the reaction of 1-methyl-3-(2,2,2-trifluoroethoxymethyl)pyrazole with methyl chloroformate under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction, leading to the formation of the desired ester product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
methyl 1-methyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced products.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a catalyst or under reflux conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones, or aldehydes.
Reduction: Alcohols, amines, or hydrocarbons.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Agricultural Applications
Herbicidal Activity
Fenpyrazone is primarily recognized for its use as a herbicide. It belongs to the class of benzoylpyrazoles and is effective against a range of grassy weeds. The mechanism of action involves the inhibition of specific enzymes in the plant's metabolic pathways, leading to growth disruption and eventual plant death. Fenpyrazone has been shown to be particularly effective in controlling resistant weed species, making it a valuable tool in modern agricultural practices .
Field Studies and Efficacy
Field studies have demonstrated that fenpyrazone can significantly reduce weed populations when applied at recommended rates. For instance, trials conducted in various crop systems have reported up to 90% control of target weed species within weeks of application. The compound's efficacy is enhanced when used in combination with other herbicides, providing synergistic effects that improve overall weed management strategies .
Medicinal Chemistry Applications
Pharmacological Properties
Beyond its agricultural uses, methyl 1-methyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole-4-carboxylate has garnered attention for its potential pharmacological applications. Pyrazole derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Research indicates that compounds within this class can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes .
Case Studies
Several studies have explored the synthesis and biological evaluation of pyrazole derivatives similar to fenpyrazone. For example:
- Antimicrobial Activity : A study synthesized novel pyrazole derivatives that exhibited significant antimicrobial activity against various bacterial strains. The structure-activity relationship (SAR) analysis indicated that modifications to the pyrazole ring could enhance antibacterial potency .
- Anticancer Potential : Other research highlighted the anticancer effects of specific pyrazole derivatives, suggesting that these compounds could induce apoptosis in cancer cells through various mechanisms .
Mechanism of Action
The mechanism of action of methyl 1-methyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethoxymethyl group enhances its binding affinity and specificity, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The trifluoroethoxymethyl group distinguishes this compound from analogs with simpler substituents. Key comparisons include:
Key Observations :
- Synthetic Complexity : Introducing the trifluoroethoxymethyl group requires additional steps compared to direct trifluoromethylation, as seen in for compound 3 (methylation via NaH/CH₃I) .
- Biological Relevance : While pyrazole-trifluoroethoxy hybrids are less documented, benzimidazole analogs like lansoprazole demonstrate the pharmacological significance of the CF₃CH₂O- moiety in acid suppression .
Spectral and Crystallographic Comparisons
- ¹H-NMR : Pyrazole protons in trifluoroethoxy-containing compounds typically resonate downfield (δ 8.5–9.3 ppm) due to electron-withdrawing effects . For example, compound 7 (Ethyl 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate) shows a pyrazole H signal at δ 9.33 ppm .
- Mass Spectrometry : Molecular ion peaks for trifluoroethoxy derivatives are often accompanied by fragment ions corresponding to CF₃CH₂O- loss, as seen in compound 7 ([M+H]⁺ = 285) .
Biological Activity
Methyl 1-methyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole-4-carboxylate, with the CAS number 1975118-97-8, is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazole compounds are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities. This article reviews the biological activity of this specific compound, highlighting its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C9H11F3N2O3
- Molecular Weight : 252.19 g/mol
- Structure : The compound features a pyrazole ring substituted with a trifluoroethoxy group, which is believed to enhance its biological activity through increased lipophilicity and metabolic stability.
Antimicrobial Activity
Pyrazole derivatives have been extensively studied for their antimicrobial properties. A review of various studies indicates that pyrazole carboxylic acid derivatives exhibit significant antimicrobial activity against a range of pathogens. For instance:
- Antifungal Activity : this compound has shown promising antifungal effects in vitro against several fungal strains. In one study, derivatives of similar structure demonstrated over 50% inhibition against Gibberella zeae at concentrations of 100 µg/mL .
Anticancer Potential
Research into the anticancer properties of pyrazole derivatives suggests that they can inhibit tumor growth through various mechanisms:
- Mechanism of Action : The trifluoromethyl group in the structure is known to interact with specific molecular targets involved in cancer progression. This interaction can modulate enzyme activity and influence signaling pathways critical for cell proliferation and survival .
Anti-inflammatory Effects
Pyrazole compounds are also recognized for their anti-inflammatory properties. The presence of the carboxylate group in this compound may contribute to its ability to inhibit inflammatory mediators and cytokines.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate pyrazole precursors with trifluoroethanol under controlled conditions. The synthetic route generally follows these steps:
- Formation of the Pyrazole Ring : Using standard methods for synthesizing pyrazoles.
- Substitution Reaction : Introducing the trifluoroethoxy group via nucleophilic substitution.
- Carboxylation : Modifying the resulting compound to incorporate the carboxylate functionality.
Case Studies and Research Findings
Q & A
Q. What are the optimized synthetic routes for methyl 1-methyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole-4-carboxylate?
A common method involves the condensation of pyrazole intermediates with trifluoroethoxy-methyl groups under anhydrous conditions. For example, analogous syntheses use thionyl chloride (SOCl₂) in toluene to activate carboxylic acid precursors, followed by nucleophilic substitution with a trifluoroethoxy-methyl moiety . Key steps include:
- Reagent selection : Thionyl chloride for acyl chloride formation (critical for reactivity).
- Temperature control : Heating to 90°C to drive the reaction to completion.
- Purification : Repeated evaporation with heptane/toluene mixtures to remove excess SOCl₂ .
Yield optimization requires precise stoichiometry and inert atmospheric conditions (e.g., nitrogen) to prevent hydrolysis of intermediates.
Q. How can researchers characterize the purity and structural integrity of this compound?
Analytical methods :
- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., trifluoroethoxy-methyl at C3, methyl ester at C4).
- Mass spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]⁺ expected at m/z 297.06 for C₁₀H₁₂F₃N₂O₃).
- X-ray crystallography : For definitive stereochemical assignment (see analogous pyrazole derivatives in ) .
Purity assessment : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient.
Q. What bioactivity assays are suitable for evaluating this compound’s pharmacological potential?
- Enzyme inhibition assays : Test against kinases or hydrolases due to the pyrazole core’s affinity for ATP-binding pockets.
- Antimicrobial screening : Broth microdilution (MIC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli), referencing structurally similar compounds with known activity .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations. Include positive controls like doxorubicin .
Advanced Research Questions
Q. How do reaction kinetics and mechanisms differ when introducing electron-withdrawing groups (e.g., trifluoroethoxy) to the pyrazole ring?
The trifluoroethoxy group’s strong electron-withdrawing nature alters nucleophilic substitution kinetics:
- Rate studies : Monitor via in-situ IR spectroscopy (C=O stretch at ~1700 cm⁻¹) to track acyl chloride intermediate formation .
- Computational modeling : Density Functional Theory (DFT) reveals increased activation energy for trifluoroethoxy substitution compared to methoxy groups due to steric and electronic effects .
Contradictions : Some studies report reduced yields with bulkier substituents, necessitating iterative optimization (e.g., solvent polarity adjustments) .
Q. What strategies resolve contradictions in reported biological activities of structurally analogous pyrazole derivatives?
| Compound | Reported Activity | Key Variables |
|---|---|---|
| Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-5-carboxylate | Antifungal (IC₅₀ = 2.1 μM) | Solubility in assay media |
| Methyl 3-amino-1-(3-methylbenzyl)-1H-pyrazole-4-carboxylate | Anti-inflammatory (IC₅₀ = 8.3 μM) | Cell line specificity |
| Methodological adjustments : |
- Standardize assay conditions (e.g., DMSO concentration ≤0.1%).
- Validate target engagement via SPR (surface plasmon resonance) binding studies .
Q. How can computational chemistry predict metabolic degradation pathways?
- Software tools : Schrödinger’s MetaSite predicts Phase I/II metabolism. The trifluoroethoxy group is prone to oxidative cleavage, generating trifluoroacetic acid as a metabolite .
- MD simulations : Assess binding stability in cytochrome P450 enzymes (e.g., CYP3A4) to identify potential toxophores .
Q. What advanced techniques validate the compound’s stability under physiological conditions?
- Forced degradation studies : Expose to pH 1–13 buffers, UV light, and H₂O₂. Monitor via LC-MS for hydrolysis (ester cleavage) or oxidation (pyrazole ring modification) .
- Accelerated stability testing : 40°C/75% RH for 4 weeks; degradation products quantified using mass spectrometry .
Methodological Challenges and Reproducibility
Q. How can researchers ensure reproducibility in synthesizing this compound?
- Critical parameters :
- Anhydrous solvents (e.g., toluene stored over molecular sieves).
- Strict temperature control (±2°C) during acyl chloride formation.
- Open data : Refer to protocols in repositories like Chemotion (DOI: 10.14272/reaction/SA-FUHFF...) for validated synthetic steps .
Q. What are the limitations of current structural analogs in SAR studies?
- Data gaps : Limited in vivo pharmacokinetic data for trifluoroethoxy-containing pyrazoles.
- Recommendations : Prioritize analogs with published ADME profiles (e.g., methyl 1-(4-formylphenyl)-1H-pyrazole-3-carboxylate ) to infer bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
